molecular formula C8H12O2 B2502271 5-Oxaspiro[3.5]nonan-8-one CAS No. 1367945-40-1

5-Oxaspiro[3.5]nonan-8-one

Cat. No.: B2502271
CAS No.: 1367945-40-1
M. Wt: 140.182
InChI Key: ZFPLCWBNGXFUOK-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Modern Organic and Medicinal Chemistry Research

Spirocyclic scaffolds, characterized by two rings sharing a single common atom, are increasingly recognized as privileged structures in modern organic and medicinal chemistry. nih.gov Their inherent three-dimensionality offers a distinct advantage over flat, aromatic systems by providing better spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. nih.gov The introduction of a spiro center increases the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with improved physicochemical properties such as solubility and metabolic stability, which are crucial for the development of viable drug candidates. Furthermore, the rigid nature of the spirocyclic framework can lock the conformation of a molecule, reducing the entropic penalty upon binding to a receptor. researchgate.net This conformational restriction is a valuable tool for medicinal chemists in the rational design of potent and selective therapeutic agents.

General Overview of Oxaspiro[3.5]nonane Ring Systems

The oxaspiro[3.5]nonane ring system consists of a four-membered oxetane (B1205548) ring fused to a six-membered cyclohexane (B81311) ring at a single carbon atom. This structural motif is found in some natural products. nih.gov For instance, a derivative, 1-oxaspiro[3.5]nonan-7-ol, is a component of cleroindicin A, a compound isolated from the fungus Clerodendrum japonicum. nih.gov The presence of the oxetane ring, a strained four-membered ether, imparts unique chemical reactivity and properties to these molecules. The synthesis of oxaspirocycles can be achieved through various methods, including tandem ring-opening/ring-closing metathesis and other catalytic processes. mdpi.comnih.gov The reactivity of the oxaspiro[3.5]nonane core can be influenced by the substituents on either ring, making it a versatile scaffold for chemical exploration.

Current Research Landscape and Academic Focus on 5-Oxaspiro[3.5]nonan-8-one

While the broader class of oxaspiro[3.5]nonanes has been a subject of interest, the specific compound this compound is primarily recognized as a building block in organic synthesis. Its availability from commercial suppliers suggests its utility in the construction of more complex molecules for various research applications, including the synthesis of novel compounds for biological evaluation. biosynth.comfluorochem.co.uk Research involving derivatives of this compound, such as 5-Oxaspiro[3.5]nonan-8-amine, highlights the potential of this scaffold in medicinal chemistry. For example, substituted 2-oxaspiro[3.5]nonan-7-yl imidazoles have been investigated as N-type calcium channel blockers. ijbpas.com The academic focus appears to be on leveraging the unique structural features of the 5-oxaspiro[3.5]nonane core to create diverse molecular entities with potential applications in drug discovery and materials science.

Chemical Profile and Synthetic Approaches

The fundamental chemical characteristics and synthetic pathways to this compound are crucial for its application in research.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValue
Molecular Formula C₈H₁₂O₂
Molecular Weight 140.18 g/mol
CAS Number 1367945-40-1
Appearance Not specified, likely a liquid or low-melting solid
Purity Typically available at ≥97%

Data sourced from supplier information. biosynth.comcalpaclab.com

Spectroscopic Data

¹H NMR: The spectrum would be expected to show signals for the methylene (B1212753) protons of the cyclohexane and oxetane rings. The chemical shifts would be influenced by the adjacent carbonyl and ether functionalities.

¹³C NMR: The spectrum of a related bromo-substituted oxaspiro[3.5]nonan-2-one has been documented, which can be used as a reference for the carbon signals of the core structure. arabjchem.org The carbonyl carbon of this compound would likely appear in the downfield region typical for ketones.

It is important to note that this data is for a related, not identical, compound and serves as an estimation.

Synthesis of this compound

Specific synthetic routes for this compound are not extensively detailed in published literature. However, general methods for the synthesis of related oxaspiro[3.5]nonan-2-ones have been described. One such method involves the reaction of a ketene (B1206846) with a quinone derivative. acs.org Another approach to constructing the oxaspiro[3.5]nonane skeleton involves a ruthenium tetroxide oxidation of precursor molecules. researchgate.net The synthesis of the corresponding alcohol, 5-Oxaspiro[3.5]nonan-8-ol, has been documented, and its subsequent oxidation would provide a direct route to this compound. bldpharm.com

Applications in Scientific Research

The utility of this compound is primarily as a versatile intermediate in the synthesis of more elaborate molecules.

Role as a Building Block in Organic Synthesis

This compound serves as a key starting material for introducing the oxaspiro[3.5]nonane motif into larger, more complex structures. The ketone functionality allows for a wide range of chemical transformations, including nucleophilic additions, reductions to the corresponding alcohol, and reductive aminations to form amines. These transformations enable the elaboration of the spirocyclic core into a variety of derivatives with potential applications in different areas of chemical research.

Potential in Medicinal Chemistry

While direct biological activity data for this compound is not widely reported, its derivatives have shown promise in medicinal chemistry. The corresponding amine, 5-Oxaspiro[3.5]nonan-8-amine, is a valuable intermediate for the synthesis of pharmaceutically active compounds. The rigid, three-dimensional nature of the oxaspiro[3.5]nonane scaffold makes it an attractive component for the design of novel therapeutic agents that can interact specifically with biological targets. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxaspiro[3.5]nonan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7-2-5-10-8(6-7)3-1-4-8/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPLCWBNGXFUOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(=O)CCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367945-40-1
Record name 5-oxaspiro[3.5]nonan-8-one
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Synthetic Methodologies for 5 Oxaspiro 3.5 Nonan 8 One and Analogues

Retrosynthetic Analysis and Strategic Disconnections for 5-Oxaspiro[3.5]nonan-8-one

A retrosynthetic analysis of the target molecule, this compound, reveals several potential disconnections. The spirocyclic nature of the compound, with an oxetane (B1205548) ring fused to a cyclohexanone (B45756), suggests that key bond formations could involve either the creation of the oxetane ring or the spirocyclic junction itself.

One logical disconnection is across the C-O and C-C bonds of the oxetane ring. This leads back to a 1,3-difunctionalized cyclohexane (B81311) precursor. For instance, a hydroxy group and a leaving group positioned appropriately on the cyclohexane ring could undergo an intramolecular Williamson ether synthesis to form the oxetane.

Alternatively, a [2+2] cycloaddition strategy offers a powerful approach. Disconnecting the oxetane ring via a formal [2+2] cycloreversion suggests a cyclohexanone derivative and an alkene as potential starting materials. The Paternò–Büchi reaction, a photochemical [2+2] cycloaddition of a carbonyl group and an alkene, is a prime candidate for this transformation.

Another strategic approach involves the formation of the spirocyclic carbon center. This could be envisioned through the alkylation of a pre-existing cyclohexanone enolate with a bifunctional electrophile containing the elements of the oxetane ring.

Finally, ring expansion or rearrangement reactions of smaller spirocyclic precursors could also provide a pathway to the desired this compound skeleton. These diverse retrosynthetic pathways highlight the array of synthetic tools available for the construction of such spirocyclic systems.

Classical Synthetic Approaches to Oxaspiro[3.5]nonanones

The synthesis of oxaspiro[3.5]nonanones can be achieved through a variety of classical methods, each with its own advantages and limitations. These approaches often rely on the strategic formation of either the oxetane ring or the carbocyclic ring, or the simultaneous construction of the spirocyclic junction.

Cycloaddition Reactions in Spirocyclic Annulation

Cycloaddition reactions are particularly powerful for the convergent synthesis of cyclic and spirocyclic systems. They allow for the rapid assembly of complex molecular architectures from relatively simple starting materials.

A notable example of cycloaddition in the synthesis of a related spirocyclic system is the reaction between a ketene (B1206846) and a quinone. Specifically, the reaction of dimethylketene (B1620107) with p-benzoquinone yields 3,3-dimethyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione. chemsynthesis.com This [2+2] cycloaddition occurs between the C=C bond of the ketene and one of the C=O bonds of the quinone to form a β-lactone fused in a spirocyclic manner to the cyclohexadienone ring. chemsynthesis.com

This reaction is reported to proceed in ether solvents at temperatures ranging from 0 to 25°C. chemsynthesis.com The resulting spiro β-lactone is a highly reactive molecule that can undergo various transformations, including acid-catalyzed rearrangement, thermal and photochemical decarboxylation, and addition reactions such as halogenation and hydrogenation. chemsynthesis.com

Table 1: Synthesis of 3,3-dimethyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione

ReactantsConditionsProduct
Dimethylketene, p-BenzoquinoneEther, 0-25°C3,3-dimethyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione

The Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene that forms an oxetane ring. beilstein-journals.orgnih.gov This reaction is a powerful tool for the synthesis of spirocyclic oxetanes, where a cyclic ketone can serve as the carbonyl component. The intramolecular version of this reaction can also be employed.

The mechanism involves the photo-excitation of the carbonyl compound to its singlet or triplet excited state, which then adds to the ground-state alkene to form a diradical intermediate. Subsequent ring closure of this diradical affords the oxetane product. The regioselectivity and stereoselectivity of the Paternò–Büchi reaction can be influenced by the electronic nature of the reactants and the stability of the intermediate diradical.

For the synthesis of a this compound framework, a suitable cyclohexanone derivative would be irradiated in the presence of an appropriate alkene. The choice of the alkene is crucial for installing the desired substitution pattern on the oxetane ring.

Ring Expansion and Rearrangement Processes for Spirocyclic Formation

Ring expansion and rearrangement reactions provide an alternative and often elegant approach to the synthesis of spirocycles. These methods typically involve the transformation of a smaller, more readily accessible spirocyclic precursor into the desired larger ring system. The driving force for these reactions is often the release of ring strain.

For instance, a spirocyclic system containing a strained three- or four-membered ring adjacent to a reactive functional group can be induced to undergo rearrangement. A plausible strategy for the synthesis of this compound could involve the rearrangement of a spiro[2.5]octane derivative. For example, the Baeyer-Villiger oxidation of a spiro[3.5]nonan-5-one could potentially lead to the desired this compound, although regioselectivity would be a key consideration.

Synthesis via β-Lactone Intermediates (e.g., for 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one)

β-Lactones are four-membered cyclic esters that can serve as versatile intermediates in organic synthesis due to their inherent ring strain. The synthesis of spirocyclic β-lactones can be a strategic step towards the formation of other spirocyclic systems.

While a specific synthesis for 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one via a β-lactone intermediate is not readily found in the searched literature, a general approach can be considered. The intramolecular cyclization of a β-hydroxy carboxylic acid is a common method for the formation of β-lactones. To synthesize 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one, one could envision a precursor such as 1-(1-hydroxy-1-methylethyl)cyclohexanecarboxylic acid. Dehydration of this precursor under appropriate conditions could lead to the desired spiro-β-lactone.

The formation of the spirocyclic β-lactone 3,3-dimethyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione from dimethylketene and p-benzoquinone, as discussed in section 2.2.1.1, provides a concrete example of a spiro-β-lactone synthesis that could potentially be a precursor to other 1-oxaspiro[3.5]nonane derivatives through further transformations of the cyclohexadienone ring. chemsynthesis.com

Asymmetric Synthetic Strategies for Enantiomerically Enriched this compound Derivatives

The creation of spirocycles with specific three-dimensional arrangements is a significant challenge in organic synthesis. Asymmetric strategies are crucial for producing enantiomerically enriched derivatives for applications in medicinal chemistry and materials science.

Chiral Brønsted acids, particularly BINOL-derived phosphoric acids, have emerged as powerful catalysts for controlling stereoselectivity in cyclization reactions. These catalysts can facilitate intramolecular oxa-Michael reactions to form oxaspirocycles with high levels of enantiomeric and diastereomeric control. nih.gov The acid catalyst activates the α,β-unsaturated system toward nucleophilic attack by a tethered alcohol, proceeding through a well-organized, hydrogen-bonded transition state that dictates the stereochemical outcome.

This methodology is effective for challenging transformations, including those involving less reactive nucleophiles like alcohols compared to their nitrogen or sulfur counterparts. acs.org The catalyst's modularity allows for fine-tuning to achieve high yields and enantiomeric ratios for a broad scope of substrates, leading to the formation of tetrahydrofurans, tetrahydropyrans, and oxaspirocycles. acs.org In some cases, the chiral catalyst can even override the natural thermodynamic preference of the molecule, leading to the selective formation of the less stable, non-thermodynamic spiroketal isomer. nih.gov

Table 1: Representative Results for Chiral Phosphoric Acid (CPA)-Catalyzed Cyclizations

Entry Substrate Type Catalyst Yield (%) Enantiomeric Ratio (er) Diastereomeric Ratio (dr)
1 Tethered Alcohol/Unsaturated Ester Bifunctional Iminophosphorane (BIMP) up to 99% up to 99.5:0.5 N/A

Data synthesized from studies on analogous cyclizations. nih.govacs.org

Photochemical reactions offer a mild and selective route for constructing complex molecular architectures. The Norrish-Yang photocyclization of 1,2-diketones is a particularly effective method for synthesizing α-hydroxycyclobutanones, which are key structural motifs in certain spirocyclic systems. nih.gov A notable application is the synthesis of chiral 1-hydroxy-1-methyl-5-oxaspiro[3.5]nonan-2-one derivatives from 1-glycosyl-2,3-butanodione precursors. nih.gov

This reaction proceeds by irradiating the diketone with visible light, which promotes an intramolecular hydrogen atom transfer from a γ-carbon to the excited carbonyl oxygen, forming a 1,4-diradical intermediate. acs.org Subsequent cyclization of this diradical yields the spirocyclic α-hydroxycyclobutanone. acs.org The stereocontrol of this process is highly dependent on the conformation and stereoelectronic properties of the substrate, allowing for the diastereoselective formation of a single isomer. nih.govnih.gov This tandem process can be viewed as a stereocontrolled 1,3-transfer of an acetyl group and is applicable to both pyranose and furanose models. nih.govresearchgate.net

Data from a representative Norrish-Yang photocyclization study. Products 2, 3, and 4 are different regioisomeric α-hydroxycyclobutanones. acs.org

Achieving simultaneous control over both diastereoselectivity and enantioselectivity is paramount in the synthesis of complex spirocycles, which often contain multiple stereocenters. acs.orgfigshare.com Various catalytic systems have been developed to address this challenge. For instance, nickel-catalyzed cascade reactions have been employed for the one-pot synthesis of enantioenriched spiroindanones from simple starting materials like 1,6-enynes. acs.orgresearchgate.net These reactions proceed with excellent regio-, enantio-, and diastereoselectivity under redox-neutral conditions. acs.orgfigshare.com

Another powerful strategy involves organocatalysis. For example, a Michael/alkylation cascade reaction catalyzed by a cinchona alkaloid derivative has been used to synthesize spirocyclopropyl pyrazolones with high diastereoselectivity (>95:5) and enantiomeric excess (up to 93%). researchgate.net Similarly, metalloradical catalysis using cobalt(II) complexes has been shown to control both enantioselectivity and diastereoselectivity in radical cascade cyclizations of 1,6-enynes, providing a new avenue for accessing complex bicyclic structures. nih.gov The success of these methods relies on the catalyst's ability to orchestrate the approach of the reacting partners in a highly organized, three-dimensional arrangement during the key bond-forming step.

Modern and Scalable Synthetic Techniques

Translating complex synthetic routes from the laboratory to an industrial scale requires robust, efficient, and safe methodologies. Continuous flow synthesis and late-stage C-H functionalization are two modern approaches that address these requirements.

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and improved scalability. spirochem.comspringernature.com In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for rapid optimization and production with minimal manual handling. researchgate.net

This technology is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require short-lived intermediates. springernature.comresearchgate.net For spirocycle synthesis, flow chemistry can accelerate reaction rates and improve yields. For example, Steven Ley and coworkers reported a continuous flow method for preparing the spirocyclic drug buspirone. nih.gov The modular nature of flow systems allows for the integration of multiple reaction, workup, and purification steps into a single, automated sequence, significantly reducing production time and waste. spirochem.comacs.org This approach is becoming increasingly important for process research and development in the pharmaceutical and fine chemical industries. spirochem.com

Selective C-H functionalization is a powerful strategy for modifying complex molecules at a late stage, avoiding the need for lengthy de novo synthesis of new analogues. This approach allows for the direct conversion of a C-H bond into a C-C, C-N, or C-O bond, providing rapid access to a diverse range of derivatives from a common spirocyclic core. rsc.org

Investigations into radical C-H functionalization on saturated spirocycles have revealed unique reactivity and selectivity patterns compared to their non-spirocyclic counterparts. nih.gov These differences can be exploited to achieve chemical tunability and expand the accessible chemical space. nih.gov Transition metal catalysis, particularly with palladium, has also been used to achieve spirocyclization through a sequence involving intramolecular C-H activation. nih.gov Furthermore, nitrogen-centered radicals can be used to guide position-selective C(sp³)–H functionalization through 1,5- or 1,6-hydrogen-atom transfer processes, offering a generalizable way to modify the site-selectivity of these transformations. duke.edu

Biomimetic Oxidation Methodologies Applied to Spirocycles

Biomimetic oxidation represents a powerful strategy for the synthesis of complex molecular architectures like spirocycles, drawing inspiration from the precise and efficient transformations that occur in nature. These methods often employ enzymatic systems or metal complexes that mimic enzyme active sites to achieve high levels of selectivity under mild conditions. The construction of the spirocyclic framework often involves an oxidative dearomatization or cyclization step, a transformation for which nature has evolved a sophisticated enzymatic toolkit. mdpi.comresearchgate.net

Key enzymatic systems utilized in biomimetic spirocyclization include:

Cytochrome P450 Monooxygenases (P450s): These heme-containing enzymes are renowned for their ability to catalyze a wide range of oxidative reactions. In the context of spirocycle synthesis, P450s can initiate dearomative spirocyclization. For example, the biosynthesis of griseofulvin (B1672149) involves a P450-catalyzed oxidative dearomatization and spirocyclization step. mdpi.com

Flavoprotein Monooxygenases: These enzymes use a flavin cofactor to activate molecular oxygen and effect oxidations. They play a crucial role in the formation of various natural products containing spiroketals, where a polycyclic aromatic precursor undergoes extensive enzymatic oxidative rearrangement to form the final spirocyclic structure. nih.gov

Multicopper Oxidases: This class of enzymes can perform regio- and stereoselective oxidative coupling reactions, which can be harnessed to form spirocyclic frameworks from phenolic precursors. researchgate.net

Beyond whole-enzyme systems, synthetic chemists have developed catalytic systems based on transition metals like iron, copper, and ruthenium that mimic the function of these metalloenzymes. researchgate.net These catalysts are often used with environmentally benign oxidants such as molecular oxygen (O₂) or hydrogen peroxide (H₂O₂). The principle involves mimicking the electron transfer processes that occur in biological oxidations to achieve selective functionalization. This approach has been successfully applied to construct diverse spirocycles that are otherwise challenging to prepare using traditional synthetic methods. mdpi.comresearchgate.net

The table below summarizes key biomimetic systems and their applications in spirocycle synthesis.

Catalyst/Enzyme TypeOxidantTransformation TypeExample Application
Cytochrome P450sO₂Oxidative Dearomatization/SpirocyclizationBiosynthesis of spirocyclic natural products like spirobrassinin. mdpi.com
Flavoprotein MonooxygenasesO₂Oxidative RearrangementFormation of spiroketal moiety in rubromycin polyketides. nih.gov
Multicopper OxidasesO₂Oxidative CouplingStereoselective formation of spirocycles from aromatic precursors. researchgate.net
Engineered MetalloenzymesO₂ / H₂O₂Radical-mediated CyclizationConstruction of enantioenriched spiro-oxindole scaffolds. researchgate.net

These biomimetic strategies offer significant advantages, including high stereocontrol, functional group tolerance, and the use of mild, sustainable reaction conditions, making them a burgeoning field in the synthesis of complex spirocyclic molecules. mdpi.comresearchgate.net

Synthesis of Key Functionalized this compound Derivatives and Building Blocks

The parent ketone, this compound, serves as a versatile starting material for the synthesis of various functionalized derivatives that can be used as building blocks in medicinal chemistry and materials science. Two particularly useful derivatives are {5-oxaspiro[3.5]nonan-8-yl}methanamine and 5-oxaspiro[3.5]nonane-8-carbaldehyde. While specific literature for the synthesis of these exact compounds is sparse, their preparation can be reliably achieved through well-established and standard organic transformations.

Synthesis of {5-oxaspiro[3.5]nonan-8-yl}methanamine

The most direct and widely used method for converting a ketone to a primary amine with an additional methylene (B1212753) group is through reductive amination of an intermediate cyanohydrin or, more commonly, via the Strecker synthesis followed by hydrolysis and reduction, or by first converting the ketone to a nitrile. An alternative and common laboratory-scale approach involves a two-step process starting with the formation of an aminonitrile, followed by reduction. However, a more direct pathway is the one-pot reductive amination procedure. wikipedia.orglibretexts.orgchemistrysteps.com

This process involves the reaction of the ketone with an ammonia (B1221849) source (to form an intermediate imine) in the presence of a reducing agent. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often the reagents of choice as they are mild enough to selectively reduce the imine intermediate without significantly reducing the starting ketone. masterorganicchemistry.com

Step 1: Imine Formation: this compound reacts with ammonia (often from ammonium (B1175870) chloride or ammonium acetate) under weakly acidic conditions to form an unstable imine intermediate in equilibrium.

Step 2: Reduction: The hydride reagent present in the reaction mixture reduces the imine as it is formed, driving the equilibrium towards the final amine product.

Proposed Synthetic Scheme for {5-oxaspiro[3.s]nonan-8-yl}methanamine

StepStarting MaterialReagents and ConditionsProductTransformation
1This compound1. KCN, H₃O⁺2. LiAlH₄, THF{5-Oxaspiro[3.5]nonan-8-yl}methanamineCyanohydrin formation and nitrile reduction
AlternativeThis compoundNH₄Cl, NaBH₃CN, MeOH5-Oxaspiro[3.5]nonan-8-amineDirect Reductive Amination

Note: The table shows a plausible multi-step sequence via a nitrile, and a direct reductive amination to the corresponding amine without the extra methylene group. To obtain the title compound {5-oxaspiro[3.5]nonan-8-yl}methanamine, a one-carbon homologation is required first, as described for the aldehyde synthesis below, followed by reductive amination.

Synthesis of 5-oxaspiro[3.5]nonane-8-carbaldehyde

The synthesis of the corresponding aldehyde requires a one-carbon homologation of the ketone. A robust and reliable method for this transformation is the Johnson-Corey-Chaykovsky reaction . wikipedia.orgalfa-chemistry.com This reaction uses a sulfur ylide, typically dimethyloxosulfonium methylide, to convert a ketone into the corresponding epoxide. wikipedia.orgorganic-chemistry.org The resulting spiro-epoxide can then be rearranged to the desired aldehyde under acidic conditions (e.g., with a Lewis acid like BF₃·OEt₂).

Step 1: Epoxidation: this compound is treated with dimethyloxosulfonium methylide (the Corey-Chaykovsky reagent), which is typically generated in situ from trimethylsulfoxonium (B8643921) iodide and a strong base like sodium hydride (NaH). This reaction forms a spiro-epoxide, 1-oxa-5-azaspiro[2.5]decane, tethered at the former carbonyl carbon.

Step 2: Rearrangement: The purified epoxide is then subjected to acid-catalyzed rearrangement. The Lewis acid coordinates to the epoxide oxygen, facilitating a ring-opening and hydride shift to yield the thermodynamically stable aldehyde product, 5-oxaspiro[3.5]nonane-8-carbaldehyde.

Proposed Synthetic Scheme for 5-oxaspiro[3.5]nonane-8-carbaldehyde

StepStarting MaterialReagents and ConditionsIntermediate/ProductTransformation
1This compound(CH₃)₃S⁺O I⁻, NaH, DMSOSpiro[5-oxaspiro[3.5]nonane-8,2'-oxirane]Johnson-Corey-Chaykovsky Reaction
2Spiro[5-oxaspiro[3.5]nonane-8,2'-oxirane]BF₃·OEt₂, CH₂Cl₂5-Oxaspiro[3.5]nonane-8-carbaldehydeLewis Acid-catalyzed Rearrangement

These functionalized building blocks, once synthesized, can be utilized in further chemical transformations to construct more complex molecules for various applications.

Reaction Chemistry and Transformations of 5 Oxaspiro 3.5 Nonan 8 One and Analogues

Electrophilic and Nucleophilic Addition Reactions

The strained β-lactone ring in 5-Oxaspiro[3.5]nonan-8-one is susceptible to attack by both electrophiles and nucleophiles. The carbonyl group, in particular, is a primary site for nucleophilic addition, often leading to ring-opening of the lactone.

Reactions with Nucleophiles (e.g., Potassium Cyanide, Organometallics) on Spiro-β-lactones and Related Systems.frontiersin.orgrsc.org

Nucleophilic attack on the carbonyl carbon of spiro-β-lactones is a common and synthetically useful transformation. The high degree of ring strain in the four-membered lactone ring facilitates cleavage of the acyl-oxygen bond.

Potassium Cyanide: The reaction of spiro-fused 2-azetidinones, which are nitrogen analogues of β-lactones, with potassium cyanide in methanol (B129727) results in the cleavage of the cyclic amide. This process yields β-amino esters through methanolysis, demonstrating the utility of cyanide as a nucleophile for ring-opening such strained systems. A similar reaction pathway is anticipated for this compound, where the cyanide ion would attack the carbonyl carbon, leading to a ring-opened cyanohydrin intermediate that could be further transformed.

Organometallics: Organometallic reagents, such as Grignard reagents and organocuprates, are potent nucleophiles that readily react with lactones. The reaction of β-propiolactone with Grignard reagents can be complex, sometimes yielding mixtures of products due to the high reactivity of the reagent. However, organocuprates (R₂CuLi) exhibit more controlled reactivity, attacking the β-methylene group of N-protected β-lactones to produce N-protected α-amino acids. For this compound, organometallic reagents would be expected to add to the carbonyl group, which could be followed by ring-opening to afford functionalized carboxylic acids or, under certain conditions, ketones after a second addition and elimination sequence.

NucleophileSubstrate TypeGeneral ProductReaction Type
Potassium Cyanide (KCN)Spiro-fused β-Lactamβ-Amino EsterRing-Opening/Methanolysis
Grignard Reagents (RMgX)β-LactoneHydroxy Ketones / DiolsNucleophilic Addition
Organocuprates (R₂CuLi)N-Protected β-LactoneN-Protected α-Amino AcidNucleophilic Ring-Opening

Halogenation and Catalytic Hydrogenation of Spirocyclic Systems

The introduction of halogens or the reduction of unsaturated bonds are fundamental transformations for modifying spirocyclic frameworks.

Halogenation: Spiro-hexadienones can be synthesized from Morita-Baylis-Hillman adducts, and this protocol has been extended to produce mono- and dibrominated spiro-hexadienones in good yields. This indicates that electrophilic halogenation is a viable method for functionalizing spirocyclic systems that contain double bonds. For analogues of this compound featuring unsaturation in the cyclohexane (B81311) ring, electrophilic addition of halogens like Br₂ would proceed as expected.

Catalytic Hydrogenation: The enantioselective hydrogenation of racemic α-arylamino lactones to chiral amino diols has been successfully achieved using site-specifically modified chiral spiro iridium catalysts. This demonstrates that catalytic hydrogenation can be a powerful tool for the stereoselective reduction of functional groups appended to a lactone ring within a spirocyclic system. For this compound, catalytic hydrogenation could be employed to reduce the carbonyl group to a hydroxyl group or to reduce any unsaturation present in the carbocyclic ring of its analogues.

Diels-Alder Additions Involving Dienone Moieties in Spiro-Lactones

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful method for forming six-membered rings. nih.gov In the context of spiro-lactones, this reaction can be used to construct complex polycyclic systems. nih.gov

For a Diels-Alder reaction to occur with an analogue of this compound, the cyclohexane ring would need to be modified to contain a conjugated diene system, with the carbonyl group potentially acting as part of a dienophile or being present elsewhere in the dienophile component. For instance, β-methylene spiro lactones can be prepared via selenoxide elimination and subsequently undergo Diels-Alder cycloaddition. nih.gov While such reactions may fail at ambient pressure, they can proceed in good yield at high pressures (ca. 10 kbar) and in the presence of Lewis acids, which enhance the reactivity of the dienophile. nih.gov The facial selectivity of the cycloaddition can be influenced by the choice of Lewis acid catalyst. nih.gov

Rearrangement Reactions of the Spiro[3.5]nonan-8-one Core

The strained nature of the spirocyclic system, particularly the β-lactone ring, makes it susceptible to various rearrangement reactions, which can be triggered by acid, heat, or light.

Acid-Catalyzed Rearrangements of Spirocyclic Systems

Acid catalysis can promote skeletal rearrangements in spirocyclic compounds, often driven by the relief of ring strain. Protonation of the carbonyl oxygen in this compound would activate the lactone ring towards nucleophilic attack or rearrangement. A plausible pathway involves protonation followed by cleavage of the C-O bond, generating a tertiary carbocation on the spiro carbon. This intermediate could then undergo Wagner-Meerwein type rearrangements, leading to ring expansion or contraction and the formation of new, more stable carbocyclic or heterocyclic systems. For example, related spiro cyclobutane (B1203170) systems have been shown to undergo ring expansion through a 1,2-C-to-N migration.

Oxidative Transformations (e.g., Conversion to Carboxylic Acids or C-Ketosides)

The ketone moiety at the C-8 position of this compound is a key site for oxidative transformations. Generally, cyclic ketones are resistant to oxidation without cleavage of the carbon-carbon bonds within the ring. libretexts.org However, under specific and often forceful conditions, the cyclohexanone (B45756) ring can be opened to yield dicarboxylic acids. A milder and more synthetically useful oxidative transformation is the Baeyer-Villiger oxidation, which converts the ketone into a lactone (an ester within a ring).

Oxidative Cleavage: Strong oxidizing agents, such as potassium permanganate (B83412) or nitric acid under harsh conditions (e.g., high temperature), can cleave the C-C bonds adjacent to the carbonyl group. For this compound, this would result in the opening of the cyclohexane ring to form a dicarboxylic acid, specifically 3-(carboxymethyl)-3-(oxetane-3-yl)propanoic acid. This type of destructive oxidation is typically less common in fine chemical synthesis. libretexts.org

Baeyer-Villiger Oxidation: A more controlled oxidation can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), in a Baeyer-Villiger oxidation. libretexts.org This reaction involves the insertion of an oxygen atom adjacent to the carbonyl carbon, converting the cyclic ketone into a seven-membered lactone. This transformation yields a new heterocyclic scaffold, 6-Oxaspiro[4.5]decan-9-one, expanding the structural diversity of the original molecule. The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms.

The following table outlines potential oxidative transformations for the this compound scaffold.

Reaction TypeReagent(s)Starting MaterialPotential Product
Oxidative Cleavage Strong Oxidizing Agents (e.g., hot KMnO₄, HNO₃)This compound3-(carboxymethyl)-3-(oxetane-3-yl)propanoic acid
Baeyer-Villiger Oxidation Peroxy Acids (e.g., mCPBA)This compound6-Oxaspiro[4.5]decan-9-one

Strategies for Chemical Derivatization and Scaffold Diversification of this compound

The chemical derivatization of spirocyclic scaffolds is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR) and optimize drug-like properties. The introduction of the spirocyclic motif can lead to improved potency, selectivity, and pharmacokinetic profiles by creating a three-dimensional structure that can better interact with biological targets. For this compound, the primary point for derivatization is the ketone at the C-8 position.

Modifications at the Carbonyl Group: The ketone offers a versatile handle for a wide range of chemical transformations to diversify the scaffold.

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can introduce a variety of substituted amino groups at the C-8 position.

Wittig Reaction: Conversion of the carbonyl to a carbon-carbon double bond using a phosphonium (B103445) ylide allows for the introduction of various alkylidene substituents.

Grignard and Organolithium Reactions: Nucleophilic addition of organometallic reagents to the ketone generates tertiary alcohols, providing a method to introduce new carbon-based substituents with controlled stereochemistry.

Reduction to Alcohol: Reduction of the ketone to a secondary alcohol (5-Oxaspiro[3.5]nonan-8-ol) using reagents like sodium borohydride (B1222165) creates a new functional group that can be further modified, for example, through esterification, etherification, or substitution reactions.

Ring-Opening of the Oxetane (B1205548): While the oxetane ring is generally stable, it can undergo ring-opening reactions under specific catalytic or acidic conditions. This provides a pathway to more flexible, non-spirocyclic structures, further diversifying the molecular framework. For instance, acid-catalyzed ring-opening in the presence of a nucleophile could lead to the formation of a substituted cyclohexanone with a 3-(hydroxymethyl)-3-substituted propyl chain.

The table below presents several strategies for the derivatization of the this compound scaffold.

StrategyReaction TypeReagent(s)Functional Group ModifiedResulting Structure
Amine Introduction Reductive AminationR₂NH, NaBH(OAc)₃C-8 Ketone8-(Dialkylamino)-5-oxaspiro[3.5]nonane
Alkene Formation Wittig ReactionPh₃P=CHRC-8 Ketone8-Alkylidene-5-oxaspiro[3.5]nonane
Alcohol Formation Grignard ReactionRMgBr, then H₃O⁺C-8 Ketone8-Alkyl-5-oxaspiro[3.5]nonan-8-ol
Functional Handle Interconversion ReductionNaBH₄C-8 Ketone5-Oxaspiro[3.5]nonan-8-ol
Scaffold Alteration Ring-OpeningAcid Catalyst, Nu-HOxetane Ring4-(1-hydroxy-4-nucleophilic-cyclohexyl)methan-1-ol

Spectroscopic and Analytical Characterization Methodologies in Research on 5 Oxaspiro 3.5 Nonan 8 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environments of individual protons and carbon atoms within 5-Oxaspiro[3.5]nonan-8-one can be mapped, confirming the spirocyclic framework.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different sets of chemically non-equivalent protons in the molecule. The integration of these signals would confirm the presence of 12 hydrogen atoms. The protons on carbons adjacent to the electron-withdrawing ketone and ether functionalities are expected to be deshielded, appearing at a higher chemical shift (downfield) compared to the other aliphatic protons.

Based on the structure, the following proton environments and their predicted chemical shifts are anticipated:

Protons (Position)Predicted Chemical Shift (δ, ppm)Multiplicity
-CH₂- (C7, C9)~ 2.5 - 2.8Triplet
-CH₂- (C6)~ 3.8 - 4.1Singlet or AB quartet
-CH₂- (C1, C3)~ 1.7 - 2.0Multiplet
-CH₂- (C2)~ 1.6 - 1.9Multiplet
Predicted values are based on standard chemical shift ranges for similar functional groups.

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For this compound, eight distinct carbon signals are expected, confirming the molecular formula of C₈H₁₂O₂. The most downfield signal would correspond to the carbonyl carbon of the ketone, while the unique spiro carbon, being a quaternary carbon bonded to an oxygen, would also have a characteristic chemical shift.

The predicted chemical shifts for the carbon atoms are detailed below:

Carbon Atom (Position)Predicted Chemical Shift (δ, ppm)
C8 (C=O)~ 205 - 215
C4 (Spiro C)~ 80 - 90
C6~ 70 - 80
C7, C9~ 35 - 45
C1, C3~ 25 - 35
C2~ 15 - 25
Predicted values are based on standard chemical shift ranges for similar functional groups.

While this compound itself is an achiral molecule and does not have diastereomers, NMR spectroscopy is a powerful tool for determining the diastereomeric ratio (dr) in chiral derivatives. gentaur.com If substitutions were introduced into the molecule creating chiral centers, separate and distinct NMR signals would appear for each diastereomer. The ratio of the integrals of these characteristic signals provides a quantitative measure of the diastereomeric excess. chemguide.co.uk

Advanced techniques, such as band-selective pure shift NMR, can be employed to simplify complex, overcrowded spectra by collapsing multiplets into singlets. libretexts.orguni.lu This method significantly enhances spectral resolution, allowing for accurate integration even when chemical shift differences between diastereomers are minimal. libretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₈H₁₂O₂), the monoisotopic mass is 140.0837 Da. uni.lu The mass spectrum would show a molecular ion peak (M⁺) at m/z 140.

The fragmentation of cyclic ketones is often driven by alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group. youtube.com This process would lead to the formation of a stable acylium ion and a radical. The analysis of these fragment ions helps to piece together the molecular structure. Common fragmentation patterns for spirocyclic compounds can also involve ring-opening reactions, providing further structural clues. youtube.com

The following table presents the predicted CCS values for various adducts of this compound, calculated using CCSbase. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺141.09100120.5
[M+Na]⁺163.07294125.7
[M-H]⁻139.07644126.5
[M+NH₄]⁺158.11754136.5
[M+K]⁺179.04688129.1
[M]⁺140.08317125.6
Data sourced from PubChemLite. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent feature would be a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone. Another key absorption would be the C-O-C stretching vibration of the ether group within the tetrahydropyran (B127337) ring. The spectrum would also display bands corresponding to the C-H stretching and bending vibrations of the aliphatic methylene (B1212753) groups.

Functional GroupBondCharacteristic Absorption (cm⁻¹)Intensity
KetoneC=O Stretch~1715Strong, Sharp
EtherC-O-C Stretch~1100 - 1250Medium to Strong
AlkaneC-H Stretch~2850 - 3000Medium to Strong
AlkaneC-H Bend~1350 - 1470Variable
Values represent typical frequency ranges for the specified functional groups.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound, providing unequivocal evidence of its absolute stereochemistry and conformational preferences. While specific crystallographic data for this compound is not widely available in public literature, the application of this technique to analogous oxetane-containing spirocyclic molecules provides a framework for its potential analysis.

The process would involve growing a single crystal of this compound, followed by diffraction data collection and structure solution. The resulting crystallographic information file (CIF) would contain precise bond lengths, bond angles, and torsion angles, offering a complete and unambiguous structural elucidation.

ParameterExpected Information from X-ray Crystallography
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Bond Lengths & Angles Precise measurements for all atoms
Conformation Puckering of oxetane (B1205548) and cyclohexanone (B45756) rings
Absolute Stereochemistry R/S configuration at chiral centers (if applicable)

Chromatographic Techniques for Purification and Quantitative Analysis

Chromatographic methods are indispensable for the purification and analytical assessment of this compound, ensuring the removal of impurities and enabling accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds, making it suitable for this compound. While specific HPLC methods for this compound are not extensively documented in research literature, general principles for the analysis of oxetane-containing compounds can be applied.

A typical HPLC analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The detection is commonly performed using a UV detector, although coupling with a mass spectrometer (LC-MS) would provide more definitive identification. For quantitative analysis, a calibration curve would be constructed using standards of known concentration. The purity of a sample can be determined by the area percentage of the main peak in the chromatogram.

ParameterTypical HPLC Conditions for a Related Compound
Column ZORBAX Eclipse XDB C8 (5 µm)
Mobile Phase Gradient of 0.01 M KH₂PO₄ (pH 2.3) and Methanol
Flow Rate 1.5 mL/min
Detection UV at 254 nm
Retention Time Compound-specific, e.g., 8.497 min for a related spiro-oxetane

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Given that this compound is a ketone with a moderate molecular weight, it is amenable to GC analysis. The sample is vaporized and carried by an inert gas through a column, where separation occurs based on the compound's boiling point and interaction with the stationary phase.

A standard GC analysis would likely employ a capillary column with a non-polar or medium-polarity stationary phase. The injector and detector temperatures would be optimized to ensure efficient vaporization and detection without thermal decomposition. A flame ionization detector (FID) is commonly used for organic compounds, providing high sensitivity. For structural confirmation, GC can be coupled with mass spectrometry (GC-MS). The retention time in the chromatogram serves for identification and the peak area for quantification.

ParameterGeneral GC Conditions for Organic Compounds
Column Capillary column (e.g., HP-5MS)
Carrier Gas Helium or Nitrogen
Injector Temperature ~250 °C
Oven Program Temperature gradient (e.g., 50 °C to 250 °C)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Flash column chromatography is a fundamental technique for the preparative purification of organic compounds. In the synthesis of this compound, this method would be crucial for isolating the product from the reaction mixture. The process involves eluting the compound through a column of silica (B1680970) gel under positive pressure.

The choice of eluent is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC). A solvent system that provides a good separation of the desired product from impurities is selected. For a moderately polar compound like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) would be employed. The fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated.

ParameterTypical Flash Chromatography Conditions
Stationary Phase Silica gel (230-400 mesh)
Eluent Hexane/Ethyl Acetate or Dichloromethane/Methanol gradient
Loading Method Dry or wet loading of the crude product
Fraction Analysis Thin-Layer Chromatography (TLC)

Computational Chemistry and Mechanistic Studies of 5 Oxaspiro 3.5 Nonan 8 One

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetics of molecules. DFT methods could provide significant insights into the fundamental properties of 5-Oxaspiro[3.5]nonan-8-one.

Investigation of Reaction Mechanisms and Transition State Structures

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. For this compound, this could involve studying reactions such as its synthesis, rearrangement, or decomposition. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed.

The core of this analysis lies in locating and characterizing transition state structures. A transition state represents the highest energy point along the reaction coordinate and is crucial for determining the activation energy and, consequently, the reaction rate. For instance, in a hypothetical reaction involving the ring-opening of the oxetane (B1205548) ring in this compound, DFT could be used to model the structure of the transition state, including the partially broken carbon-oxygen bond.

Table 1: Hypothetical DFT Data for a Reaction of this compound (Note: This table is illustrative and does not represent actual experimental or calculated data.)

SpeciesMethod/Basis SetRelative Energy (kcal/mol)Key Geometric Parameter
Reactant (this compound)B3LYP/6-31G(d)0.0C-O bond length: 1.45 Å
Transition StateB3LYP/6-31G(d)+25.0C-O bond length: 2.10 Å
ProductB3LYP/6-31G(d)-10.0N/A

Kinetic Isotope Effect (KIE) Studies for Reaction Pathway Elucidation

The Kinetic Isotope Effect (KIE) is a powerful experimental and computational tool used to probe reaction mechanisms. It is defined as the ratio of the reaction rate of a molecule with a lighter isotope to that of a molecule with a heavier isotope at the same atomic position. wikipedia.org A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. wikipedia.org

In the context of this compound, KIE studies could be employed to understand the mechanism of, for example, a base-catalyzed enolization. By replacing a hydrogen atom alpha to the carbonyl group with deuterium, one could measure the KIE. A significant kH/kD value (typically > 2) would suggest that the C-H bond is broken in the rate-limiting step. Computational modeling, often using DFT, can predict KIE values by calculating the vibrational frequencies of the ground state and transition state for both the isotopically light and heavy species.

Table 2: Illustrative Kinetic Isotope Effect Data (Note: This table is for conceptual demonstration only.)

ReactionIsotopic SubstitutionExperimental KIE (k_light/k_heavy)Calculated KIE (k_light/k_heavy)
Enolization of this compoundH/D at C7Not AvailableNot Available
Baeyer-Villiger oxidation¹⁶O/¹⁸O at carbonylNot AvailableNot Available

Conformational Analysis and Stereochemical Requirements through Molecular Modeling

The three-dimensional structure of this compound, including the relative orientations of its rings and substituents, is crucial for its reactivity. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers between them. Molecular modeling techniques, ranging from molecular mechanics to higher-level quantum chemical methods, can be used to perform these analyses.

For this compound, key conformational features would include the puckering of the cyclohexane (B81311) ring (e.g., chair, boat, twist-boat) and the planarity of the oxetane ring. Understanding the preferred conformation is essential for predicting the stereochemical outcome of reactions. For instance, the approach of a nucleophile to the carbonyl group would be influenced by the steric hindrance imposed by the specific conformation of the spirocyclic system.

Stereoelectronic Effects on Reactivity and Selectivity in Spirocyclizations

Stereoelectronic effects are interactions between the electronic structure of a molecule and its spatial arrangement that influence its reactivity and stability. In the context of the synthesis of spirocycles like this compound, these effects can play a critical role in determining the stereochemical outcome of the cyclization reaction.

For example, in a hypothetical intramolecular cyclization to form the oxetane ring, the orientation of the reacting orbitals would be governed by stereoelectronic principles such as the Baldwin's rules and the need for proper orbital overlap. Computational modeling can quantify these effects by analyzing the molecular orbitals involved in the bond-forming process and by calculating the activation barriers for different stereochemical pathways. This would allow for a rationalization of why a particular diastereomer might be formed preferentially.

Research Applications in Advanced Organic Chemistry

Role as Versatile Synthetic Intermediates and Chemical Building Blocks

5-Oxaspiro[3.5]nonan-8-one and its derivatives serve as valuable intermediates and building blocks in organic synthesis. Organic building blocks are functionalized molecules that form the basic components for constructing more complex molecular architectures. sigmaaldrich.comsigmaaldrich.com The spirocyclic oxetane (B1205548) motif, in particular, has gained attention in medicinal chemistry for its ability to introduce three-dimensionality and favorable physicochemical properties into drug candidates. researchgate.net The this compound core, combining a strained four-membered ether ring with a six-membered carbocycle, offers a rigid scaffold with well-defined exit vectors for substituents, making it an attractive starting point for synthesizing diverse and complex molecules. researchgate.net

The reactivity of the ketone functionality and the potential for the oxetane ring to undergo various transformations allow chemists to use this compound as a versatile synthon. The development of synthetic methods to access functionalized spirocyclic oxetanes has expanded their utility as intermediates for further chemical elaboration. rsc.org

The structural motif of this compound is relevant to the synthesis of analogues of complex natural products. A notable example is its application in model studies for the synthesis of Anisatin, a highly toxic sesquiterpenoid lactone. consensus.app Anisatin possesses a complex caged structure, and synthetic approaches to its core often involve the construction of spirocyclic intermediates.

In a model study, 2-oxaspiro[3.5]nonane derivatives were synthesized as simplified models for Anisatin. consensus.app These studies provide a pathway for exploring the chemistry required to assemble the more intricate architecture of the natural product itself. The synthesis of these Anisatin models demonstrates the utility of the oxaspiro[3.5]nonane skeleton in the strategic design and synthesis of complex molecular targets. consensus.appresearchgate.net Spirocyclic systems are present in a wide array of natural products, and the ability to synthesize and manipulate scaffolds like this compound is crucial for accessing these biologically important molecules. nih.govresearchgate.net

Target AnaloguePrecursor/IntermediateSynthetic Goal
Anisatin Models2-Oxaspiro[3.5]nonane derivativesTo study the construction of the core spirocyclic structure of Anisatin. consensus.app
Complex SpirocyclesFunctionalized Spirocyclic OxetanesTo serve as versatile intermediates for elaboration into more complex structures. rsc.org

Development of Novel Asymmetric Synthetic Methodologies for Spirocyclic Systems

The creation of chiral spirocyclic systems with high enantiomeric purity is a significant challenge in organic synthesis. Asymmetric synthesis methods are crucial for accessing enantiomerically pure compounds, which is particularly important in medicinal chemistry where different enantiomers can have vastly different biological activities. The development of such methodologies for spirocyclic systems, including those based on the this compound framework, is an active area of research.

Approaches to asymmetric synthesis often involve the use of chiral catalysts, auxiliaries, or starting materials to control the stereochemical outcome of a reaction. nih.gov For spirocyclic oxetanes, methods like the Paternò–Büchi reaction, a [2+2] photocycloaddition, can be employed to construct the core structure, although achieving high enantioselectivity can be challenging. rsc.orgmagtech.com.cn Research into catalytic asymmetric cycloadditions and other transformations is ongoing to provide efficient access to chiral spirocycles. nih.gov The development of these methods is essential for synthesizing specific stereoisomers of complex molecules for biological evaluation and other applications.

Applications in C-Glycoside Synthesis and Carbohydrate Functionalization

While direct applications of this compound in C-glycoside synthesis are not extensively documented, the chemistry of related unsaturated carbohydrate derivatives, known as hex-2-enopyranosides, provides a basis for its potential utility. mdpi.com C-glycosides are carbohydrate analogues where the anomeric oxygen atom is replaced by a carbon atom, making them resistant to enzymatic hydrolysis. researchgate.net This stability makes them attractive targets for the development of therapeutics. researchgate.net

The synthesis of C-glycosides often involves the reaction of a carbon nucleophile with a carbohydrate-derived electrophile. researchgate.net The ketone functionality in this compound could potentially serve as a handle for introducing carbohydrate moieties or for transformations that lead to carbohydrate mimetics. The field of carbohydrate chemistry is rich with methods for converting and functionalizing cyclic structures, and the unique spirocyclic nature of this compound could offer novel stereochemical control or reactivity in such transformations. mdpi.com

Design and Exploration of Novel Molecular Architectures Based on the this compound Core

The this compound core serves as a molecular scaffold for the design and synthesis of new chemical entities. nih.gov A molecular scaffold is the core structure of a molecule, which can be systematically modified to create a library of related compounds. researchgate.net The concept is central to medicinal chemistry for exploring chemical space and identifying new bioactive compounds. semanticscholar.orgresearchgate.net

The rigid, three-dimensional nature of the this compound scaffold is a desirable feature in drug design. researchgate.net By functionalizing the cyclohexanone (B45756) ring or modifying the oxetane portion, chemists can generate a diverse range of novel molecular architectures. This exploration can lead to the discovery of molecules with unique biological or material properties. The spirocyclic oxetane motif has been identified as a valuable component in creating novel structures due to its favorable properties, such as improved solubility and metabolic stability in certain contexts. magtech.com.cnnih.gov The systematic exploration of derivatives built upon the this compound core represents a promising strategy for discovering new functional molecules.

Scaffold FeatureImplication in Molecular DesignRelevant Research Area
Spirocyclic CoreProvides a rigid, three-dimensional structure with defined substituent vectors. researchgate.netMedicinal Chemistry, Drug Discovery nih.gov
Oxetane RingCan improve physicochemical properties like solubility. magtech.com.cnBioisosteric Replacement, Analogue Synthesis
Ketone FunctionalityAllows for a wide range of chemical modifications and functionalization.Synthetic Chemistry, Library Synthesis

Future Directions and Emerging Research Avenues for 5 Oxaspiro 3.5 Nonan 8 One

Exploration of Sustainable and Green Synthetic Routes

The chemical industry is increasingly shifting towards environmentally benign methodologies, and the synthesis of 5-Oxaspiro[3.5]nonan-8-one and its derivatives is poised to benefit from this green revolution. Future research will likely focus on developing sustainable and efficient synthetic pathways that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising approach is the adoption of flow chemistry . This technique offers enhanced control over reaction parameters, improved safety, and scalability. For instance, a telescoped flow process has been successfully implemented for the synthesis of a chiral spiroketone intermediate, combining a ring-closing metathesis and a hydrogenation step with a single catalyst. researchgate.netacs.org This approach led to a significant reduction in catalyst loading, cost savings, and a lower process mass intensity (PMI). researchgate.netacs.org Similar flow-based methodologies could be developed for the synthesis of this compound, potentially leading to higher yields and a more sustainable manufacturing process.

The use of microwave-assisted organic synthesis (MAOS) is another avenue for greening the synthesis of spiro compounds. mdpi.com Microwave irradiation can accelerate reaction rates, improve yields, and enable the use of greener solvents like ethanol. mdpi.com Research into microwave-assisted multicomponent reactions could lead to the efficient, one-pot synthesis of complex spirocyclic frameworks related to this compound. mdpi.com

Furthermore, the development of novel catalytic systems that operate under milder conditions and with higher atom economy is a key area of future research. This includes the use of organocatalysts, which can be derived from natural sources and are often less toxic than their metal-based counterparts. acs.org For example, ionic liquids have been used as catalysts in the microwave-assisted synthesis of spiro compounds, demonstrating the potential for greener catalytic approaches. mdpi.com

The table below summarizes potential green synthetic strategies for this compound based on advancements in the synthesis of other spiroketones.

Green Synthetic StrategyPotential Advantages for this compound Synthesis
Flow Chemistry Improved reaction control, enhanced safety, scalability, reduced waste. researchgate.netacs.org
Microwave-Assisted Synthesis Accelerated reaction rates, higher yields, use of greener solvents. mdpi.com
Organocatalysis Use of non-toxic and readily available catalysts, milder reaction conditions. acs.org
Multicomponent Reactions Increased efficiency and atom economy by combining multiple steps into one pot. mdpi.com

Advanced Stereochemical Control in Catalyst Design for Spirocyclizations

The spiro center of this compound is a stereocenter, meaning the compound can exist as different stereoisomers. The biological activity and material properties of spiro compounds are often highly dependent on their stereochemistry. youtube.com Therefore, the development of synthetic methods that allow for precise control over the three-dimensional arrangement of atoms is a critical area of future research.

Asymmetric catalysis will be at the forefront of this endeavor. This field focuses on the use of chiral catalysts to selectively produce one enantiomer of a chiral molecule over the other. aceec.ac.in Future catalyst design for the synthesis of this compound will likely involve the development of novel chiral ligands for transition metal catalysts (e.g., palladium, iridium, nickel) and the design of new organocatalysts. researchgate.netresearchgate.net

Recent advancements in the asymmetric synthesis of spiroketals have demonstrated the power of this approach. For example, chiral iridium catalysts have been used in cascade reactions to produce oxazoline-spiroketals with high enantioselectivity. acs.org Similarly, palladium-catalyzed intramolecular cyclizations have been shown to be highly stereoselective in the formation of spiroketal structures. acs.org The design of novel C2-symmetric spiroketal-based ligands, such as SPIROL, has also opened up new possibilities for stereoselective transformations. wikipedia.orgsigmaaldrich.com

The table below highlights different catalytic approaches for achieving stereochemical control in the synthesis of spiro compounds, which could be adapted for this compound.

Catalytic ApproachCatalyst TypeKey Features
Transition Metal Catalysis Palladium, Iridium, Nickel with chiral ligandsHigh efficiency and selectivity in various spirocyclization reactions. researchgate.netresearchgate.netacs.org
Organocatalysis Chiral amines, phosphoric acids, squaramidesMetal-free, environmentally friendly, and capable of promoting a wide range of asymmetric transformations. researchgate.net
Dual Catalysis Combination of two different catalytic systemsCan enable novel and highly selective transformations that are not possible with a single catalyst. acs.org

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize organic chemistry by accelerating the discovery and optimization of new reactions and molecules. mdpi.comnih.gov For a relatively underexplored molecule like this compound, these computational tools offer a powerful approach to navigate the vast chemical space and identify optimal synthetic routes and reaction conditions.

Reaction prediction algorithms , trained on large datasets of known chemical transformations, can be used to propose novel synthetic pathways to this compound and its derivatives. rsc.org These tools can help chemists to identify non-intuitive disconnections and explore a wider range of synthetic possibilities.

Machine learning models can be employed for the optimization of reaction conditions . By analyzing experimental data, these models can identify the key parameters that influence the yield, selectivity, and efficiency of a reaction. nih.gov This data-driven approach can significantly reduce the number of experiments required to find the optimal conditions, saving time and resources. acs.org Active learning, where the ML model suggests the most informative experiments to perform next, is a particularly promising strategy for optimizing complex reactions with limited data. wikipedia.org

Furthermore, AI is being used for catalyst design . By learning the complex relationships between catalyst structure and performance, machine learning models can predict the efficacy of new catalyst candidates, guiding the design of more active and selective catalysts for the synthesis of this compound. acs.orgtaylorandfrancis.com Computational chemistry, particularly Density Functional Theory (DFT), can be used in conjunction with AI to elucidate reaction mechanisms and understand the origins of stereoselectivity in spirocyclization reactions. acs.orgresearchgate.net

The integration of AI and machine learning in the study of this compound can be summarized in the following table:

AI/ML ApplicationPotential Impact on this compound Research
Retrosynthesis Prediction Proposing novel and efficient synthetic routes. mdpi.com
Reaction Optimization Rapidly identifying optimal reaction conditions with minimal experimentation. nih.govacs.org
Catalyst Design Accelerating the discovery of highly active and stereoselective catalysts. acs.orgtaylorandfrancis.com
Mechanism Elucidation Providing insights into reaction pathways and the origins of selectivity through computational studies. acs.orgresearchgate.net

Expanded Applications in Material Science and Supramolecular Chemistry

The rigid, three-dimensional structure of spiro compounds makes them attractive building blocks for the development of new materials with unique properties. researchgate.net Future research on this compound could explore its potential applications in material science and supramolecular chemistry.

In material science , spiro compounds are known to enhance the morphological stability of amorphous organic materials, which is crucial for the performance of organic electronic devices such as organic light-emitting diodes (OLEDs). acs.orgacs.org The spiro linkage can effectively suppress crystallization and lead to materials with high glass transition temperatures. researchgate.net The unique spiro architecture of this compound could be functionalized with electronically active moieties to create novel materials for optoelectronic applications.

In supramolecular chemistry , which focuses on the non-covalent interactions between molecules, the well-defined geometry of spiro compounds can be exploited for the design of host-guest systems and self-assembling architectures. wikipedia.org The oxetane (B1205548) and cyclohexanone (B45756) rings of this compound could be modified with recognition sites to enable selective binding to other molecules, leading to the formation of complex supramolecular structures. These structures could have applications in areas such as sensing, catalysis, and drug delivery. youtube.com The use of spirocyclic scaffolds in diversity-oriented synthesis allows for the creation of libraries of molecules with diverse three-dimensional shapes, which can be screened for a wide range of biological and material properties. mskcc.org

Potential future applications of this compound and its derivatives are outlined in the table below:

Field of ApplicationPotential Role of this compound
Organic Electronics As a core scaffold for amorphous materials with high thermal stability for use in OLEDs. acs.orgacs.org
Supramolecular Chemistry As a building block for the construction of host-guest systems and self-assembling materials. wikipedia.org
Diversity-Oriented Synthesis As a rigid scaffold for the creation of libraries of structurally diverse molecules for screening purposes. mskcc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-oxaspiro[3.5]nonan-8-one, and what key intermediates are involved?

  • Methodological Answer : The compound is commonly synthesized via cyclization reactions. For example, a spirocyclic intermediate can be formed by reacting a cyclohexenone derivative with an epoxide under basic conditions. In a documented procedure, 5-oxaspiro[3.5]nonan-8-amine was synthesized via a Buchwald-Hartwig coupling, followed by cyclization using a palladium catalyst . Key intermediates include halogenated precursors (e.g., 7-chloro-3-methylimidazo[4,5-b]pyridine) and spirocyclic amines. Purification typically involves silica flash chromatography (EtOAc/cyclohexane gradients) .

Q. How can the structural identity and purity of this compound be rigorously confirmed?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Compare experimental 1^1H and 13^13C NMR data with literature values. For example, spirocyclic protons in the 5-oxaspiro system typically resonate between δ 1.5–2.5 ppm for methylene groups and δ 4.0–5.0 ppm for oxygenated carbons .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 305.0 for derivatives) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What are the common challenges in purifying this compound derivatives, and how can they be mitigated?

  • Methodological Answer : Challenges include low yields due to competing side reactions (e.g., over-oxidation) and solubility issues. Mitigation strategies:

  • Use gradient elution in chromatography to resolve closely eluting impurities .
  • Employ recrystallization with polar aprotic solvents (e.g., DCM/hexane mixtures) .
  • Optimize reaction stoichiometry to minimize byproducts (e.g., excess amine in coupling reactions) .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate activation energies for ring-opening reactions to predict regioselectivity. For example, the oxetane ring’s strain energy (~106 kJ/mol) influences its reactivity in nucleophilic attacks .
  • Retrosynthetic Analysis : Use AI-driven platforms (e.g., Template_relevance models) to propose one-step syntheses from commercially available precursors .
  • Molecular Dynamics (MD) : Simulate solvent effects on spirocyclic stability, particularly in aqueous or protic environments .

Q. What strategies are effective in resolving contradictions between experimental spectral data and computational predictions for this compound derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare experimental IR, NMR, and MS data with multiple computational tools (e.g., Gaussian for DFT, ACD/Labs for NMR prediction) .
  • Dynamic NMR Studies : Resolve ambiguities in stereochemistry by analyzing variable-temperature 1^1H NMR spectra to detect conformational exchange .
  • Crystallography : Obtain single-crystal X-ray structures to unambiguously assign configurations (e.g., spirocyclic bond angles) .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives in kinase inhibition?

  • Methodological Answer :

  • Enantioselective Synthesis : Use chiral catalysts (e.g., BINAP-Pd complexes) to produce enantiopure spirocycles for testing against kinase targets .
  • In Vitro Assays : Screen derivatives for IC50 values against Tyrosine Kinase 2 (TYK2) using fluorescence polarization assays .
  • Molecular Docking : Model interactions between the spirocyclic core and kinase ATP-binding pockets (e.g., GLPG3667 derivatives) to guide substituent modifications .

Q. What experimental design principles ensure reproducibility in scaling up this compound synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (temperature, solvent, catalyst loading) .
  • Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy to detect intermediates .
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) such as particle size and polymorphic form for API formulations .

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